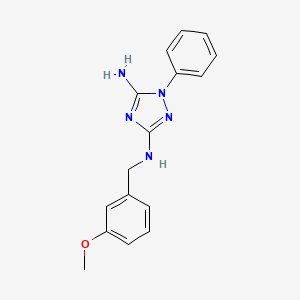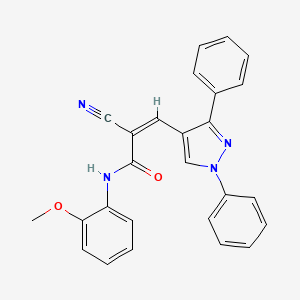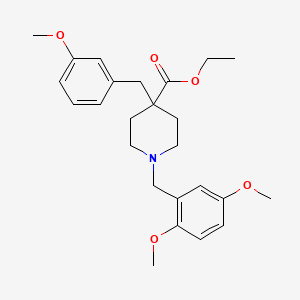![molecular formula C16H24N2O4S B4833312 [4-(2-Hydroxyethyl)piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanethione](/img/structure/B4833312.png)
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanethione
Übersicht
Beschreibung
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanethione is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a trimethoxyphenyl group attached to a methanethione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethyl)piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanethione typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the hydroxyethyl group. The trimethoxyphenyl group is then attached through a series of substitution reactions, and finally, the methanethione moiety is introduced under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanethione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methanethione moiety can be reduced to form the corresponding methanol derivative.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for electrophilic aromatic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while reduction of the methanethione moiety may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(2-Hydroxyethyl)piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanethione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which [4-(2-Hydroxyethyl)piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanethione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Known for its use as a plasticizer in flexible plastic articles.
Palladium(II) acetate: A catalyst for various organic reactions, including vinylation and carbonylation.
Uniqueness
What sets [4-(2-Hydroxyethyl)piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanethione apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(2,4,5-trimethoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-20-13-11-15(22-3)14(21-2)10-12(13)16(23)18-6-4-17(5-7-18)8-9-19/h10-11,19H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWNSIPOUSFJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=S)N2CCN(CC2)CCO)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4833229.png)
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4833233.png)

![2-[4-(3-METHYLPIPERIDIN-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4833240.png)
![1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B4833251.png)

![ethyl 2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833262.png)

![N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B4833276.png)
![N~4~-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4833288.png)

![ETHYL 2-({5-[(2-CHLORO-5-METHYLPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4833300.png)
![4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4833323.png)

